3-(Dodecylsulfanyl)-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-(Dodecylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is an organic compound that belongs to the class of triazines. This compound is characterized by the presence of a dodecylsulfanyl group attached to the triazine ring, which imparts unique chemical and physical properties. The triazine ring is a heterocyclic structure containing three nitrogen atoms, which makes it an important scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylsulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methylamine.
Introduction of the Dodecylsulfanyl Group: The dodecylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the triazine intermediate with dodecylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Precursors: Large quantities of cyanuric chloride and methylamine are synthesized and purified.
Controlled Reaction Conditions: The nucleophilic substitution reaction is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylsulfanyl)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
3-(Dodecylsulfanyl)-6-methyl-1,2,4-triazin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals, surfactants, and coatings.
Mechanism of Action
The mechanism of action of 3-(Dodecylsulfanyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication, protein synthesis, or signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dodecylsulfanyl)-1,2,4-triazin-5-ol: Lacks the methyl group at the 6-position.
6-Methyl-1,2,4-triazin-5-ol: Lacks the dodecylsulfanyl group.
3-(Dodecylsulfanyl)-1,2,4-triazine: Lacks the hydroxyl group at the 5-position.
Uniqueness
3-(Dodecylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is unique due to the presence of both the dodecylsulfanyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H29N3OS |
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Molecular Weight |
311.5 g/mol |
IUPAC Name |
3-dodecylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H29N3OS/c1-3-4-5-6-7-8-9-10-11-12-13-21-16-17-15(20)14(2)18-19-16/h3-13H2,1-2H3,(H,17,19,20) |
InChI Key |
TZNSMXWJROEQHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN=C(C(=O)N1)C |
Origin of Product |
United States |
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